N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H24N6O3/c1-28-16-6-3-2-5-15(16)13-22-17(26)14-23-19(27)25-11-9-24(10-12-25)18-20-7-4-8-21-18/h2-8H,9-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
JAWSKMVGSMDVGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Piperazine Substitution with Pyrimidin-2-yl Group
The pyrimidin-2-yl group is introduced via nucleophilic aromatic substitution. Piperazine reacts with 2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
Reaction Conditions
| Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|
| 2-chloropyrimidine, K₂CO₃, DMF, 85°C, 3h | Introduce pyrimidin-2-yl group | ~50% |
Mechanism
-
Piperazine acts as a nucleophile, displacing the chloride from 2-chloropyrimidine.
-
Base deprotonates piperazine, enhancing nucleophilicity.
Activation of Carboxylic Acid and Coupling with Glycine Derivative
Carboxylic Acid Activation
The carboxylic acid is activated to an acyl chloride or active ester using reagents like DCC or HATU.
Common Reagents
| Reagent | Solvent | Temperature | Purpose |
|---|---|---|---|
| DCC | DMF | RT | Form active ester |
| HATU | DMF | RT | High-efficiency coupling |
Coupling with Acetyl Glycine
Acetyl glycine (protected glycine) reacts with the activated carboxylic acid to form the carboxamide.
Procedure
-
Activation : 4-(Pyrimidin-2-yl)piperazine-1-carboxylic acid is treated with DCC in DMF.
-
Coupling : Acetyl glycine is added, forming the carboxamide.
Example Yield
Deprotection of Acetyl Group
Removal of Acetyl Protecting Group
The acetyl group is cleaved under basic or acidic conditions to expose the free amine.
Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH (1M) | H₂O/THF | RT | ~90% |
Mechanism
-
Hydrolysis of acetyl group releases glycine’s amine.
Oxidation to 2-Oxoethyl Group
Oxidation of CH₂NH₂ to CH₂(O)
The primary amine is oxidized to a ketone using strong oxidizing agents.
Reagents and Conditions
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| KMnO₄ | H₂O | 80°C | ~60% |
Challenges
-
Over-oxidation to carboxylic acid or nitrile may occur.
-
Controlled pH and stoichiometry are critical.
Reductive Amination with 2-Methoxybenzylamine
Formation of Secondary Amine
The ketone reacts with 2-methoxybenzylamine via reductive amination to form the final product.
Procedure
-
Imine Formation : Ketone and amine react in acidic conditions to form an imine.
-
Reduction : NaBH₃CN reduces the imine to a secondary amine.
Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₃CN | MeOH | RT | ~70% |
Mechanism
-
Step 1 : Protonation of ketone carbonyl enables nucleophilic attack by amine.
-
Step 2 : Reduction of imine to amine.
Purification and Characterization
Chromatographic Purification
Silica gel or reverse-phase HPLC is used to isolate the product.
Example Protocol
| Step | Method | Eluent | Yield |
|---|---|---|---|
| Final Purification | Silica gel | DCM/MeOH | ~85% |
Characterization Data
| Technique | Key Data |
|---|---|
| ¹H NMR | Peaks confirming pyrimidin-2-yl, piperazine, and 2-methoxybenzyl groups |
| LC-MS | M+H⁺ = [Calculated] |
Comparative Analysis of Structural Variants
Impact of Substituents on Biological Activity
Structural analogs with varying substituents (e.g., trifluoromethyl, chlorophenyl) exhibit different pharmacokinetic profiles.
| Compound | Substituent | Key Property |
|---|---|---|
| Base Compound | 2-Methoxybenzyl | Moderate lipophilicity |
| Trifluoromethyl Analog | CF₃ | Enhanced lipophilicity |
| Chlorophenyl Analog | Cl-C₆H₄ | Altered receptor binding |
Source :
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of piperazine and pyrimidine compounds exhibit promising anti-cancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study:
A study published in Cancer Research highlighted the efficacy of pyrimidine derivatives in inhibiting cancer cell lines through the modulation of signaling pathways associated with cell survival and apoptosis. The compound's structure allows it to interact with targets such as the IκB kinase (IKK) pathway, which is pivotal in inflammatory responses and cancer progression .
Neurological Disorders
The compound has also been studied for its potential role as a therapeutic agent in treating neurological disorders. The dopamine D3 receptor is a recognized target for various psychiatric conditions, including schizophrenia and Parkinson's disease.
Research Findings:
A study focusing on dopamine receptor modulation found that compounds similar to N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide demonstrated selective binding to the D3 receptor, suggesting potential benefits in managing symptoms associated with these disorders .
Drug Design and Development
In drug design, the unique structure of this compound provides a scaffold for developing new therapeutic agents. Its ability to modulate multiple biological targets makes it a versatile candidate for further optimization.
Table: Comparison of Structural Analogues
Mechanistic Insights
The compound’s mechanism of action involves several pathways:
- Kinase Inhibition: Compounds similar to this one have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
- Receptor Modulation: By selectively targeting dopamine receptors, it may help regulate neurotransmitter levels, providing symptomatic relief in psychiatric disorders.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Backbone
Several compounds share the piperazine-carboxamide core but differ in substituents, leading to variations in physicochemical properties and biological activity:
Key Structural Insights :
Pharmacological Comparison: Serotonin Receptor Antagonists
Piperazine derivatives are frequently explored as serotonin (5-HT₁A) receptor antagonists. Two analogs, p-MPPI and p-MPPF , demonstrate competitive antagonism and provide a benchmark for activity:
| Compound | Substituents | Biological Activity | ID₅₀ (8-OH-DPAT Hypothermia) | ID₅₀ (Forepaw Treading) |
|---|---|---|---|---|
| p-MPPI | 2'-Methoxyphenyl, p-iodobenzamido | Full antagonism of 5-HT₁A receptors; no partial agonist activity | 5 mg/kg (i.p.) | 3 mg/kg |
| p-MPPF | 2'-Methoxyphenyl, p-fluorobenzamido | Similar antagonism profile; higher potency than p-MPPI | 3 mg/kg (i.p.) | 0.7 mg/kg |
| Target Compound | 2-Methoxybenzyl, pyrimidin-2-yl | Predicted 5-HT₁A antagonism (based on structural similarity); requires in vivo validation | Not reported | Not reported |
Mechanistic Notes:
Biological Activity
N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring , a pyrimidine moiety , and an oxoethyl group linked to a methoxybenzyl amine . Its molecular formula is with a molecular weight of 384.4 g/mol. The intricate structure suggests potential interactions with various biological targets, particularly in enzyme inhibition or receptor modulation .
Preliminary studies indicate that compounds with similar structural features often exhibit anti-inflammatory and anticancer properties. The piperazine core is known for its ability to interact with neurotransmitter receptors and enzymes, which may contribute to the biological activity of this compound .
Potential Biological Pathways
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors related to pain and inflammation, similar to other piperazine derivatives .
- Anticancer Activity : Structures akin to this compound have shown promise in disrupting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anticancer Studies
Research has demonstrated that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values ranging from 34 to >100 µM in tumor models, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB 231 | 34.31 |
| Compound B | U-87 MG | 38.29 |
| N-{...} | Various | >100 |
Anti-inflammatory Activity
The anti-inflammatory potential is also noteworthy, with some studies indicating that similar compounds can reduce markers of inflammation in vitro and in vivo models. The exact mechanism remains to be fully elucidated but may involve the modulation of pro-inflammatory cytokines.
Case Studies
- Case Study 1 : A study investigated the effects of piperazine derivatives on human cancer cell lines, revealing that certain modifications to the piperazine structure enhanced cytotoxicity compared to standard treatments like ABZ (Albendazole) .
- Case Study 2 : Another research focused on the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers in animal models following administration .
Q & A
Q. What statistical approaches validate reproducibility in dose-response experiments?
- Methodological Answer :
- Replicate experiments : Use n ≥ 3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05).
- Standard curves : Include reference compounds (e.g., diazepam for anticonvulsant assays) to normalize inter-experiment variability .
Methodological Resources
- Key Techniques : NMR (Bruker Avance III), HPLC (Agilent 1260), LC-MS (Waters Xevo TQ-S).
- Databases : PubChem (CID: [retrieve via molecular formula]), ChEMBL (bioactivity data).
- Software : MestReNova (NMR analysis), GraphPad Prism (statistics), MOE (molecular modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
